Thiazolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substrate for Enzymes:

- D-amino Acid Oxidase: Studies have shown that thiazolidine-2-carboxylic acid acts as a substrate for the enzyme D-amino acid oxidase, found in the kidneys. This enzyme helps break down D-amino acids, which are non-proteinogenic forms of amino acids. The research suggests that thiazolidine-2-carboxylic acid, formed by the reaction of cysteamine and glyoxylate, may be the actual physiological substrate for this enzyme. Source: Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. P F Fitzpatrick et al. [PubMed: )]

Proline Analogue in Protein Synthesis:

- Research has explored thiazolidine-2-carboxylic acid as a proline analogue, meaning it structurally resembles the amino acid proline but with a sulfur atom replacing the β-methylene group. Studies have demonstrated that this analogue can be activated and incorporated into transfer RNA (tRNA) by specific enzymes in bacteria and mammals. However, it inhibits the incorporation of proline and, in some cases, leucine, into polypeptides during protein synthesis. This research provides insights into the crucial role of specific amino acids and their structural features in protein building processes. Source: Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. P. N. Bryan. [PubMed: )]

Potential Biomarker:

- Some research explores the potential of thiazolidine-2-carboxylic acid as a biomarker for cruciferous vegetable intake. These vegetables, including broccoli, cabbage, and kale, are rich in compounds that can metabolize to thiazolidine-2-carboxylic acid. While further research is needed to validate its accuracy, this application holds promise for assessing dietary habits and their potential health impacts. Source: Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. N. D. Vlaanderen et al. [PubMed Central: ]

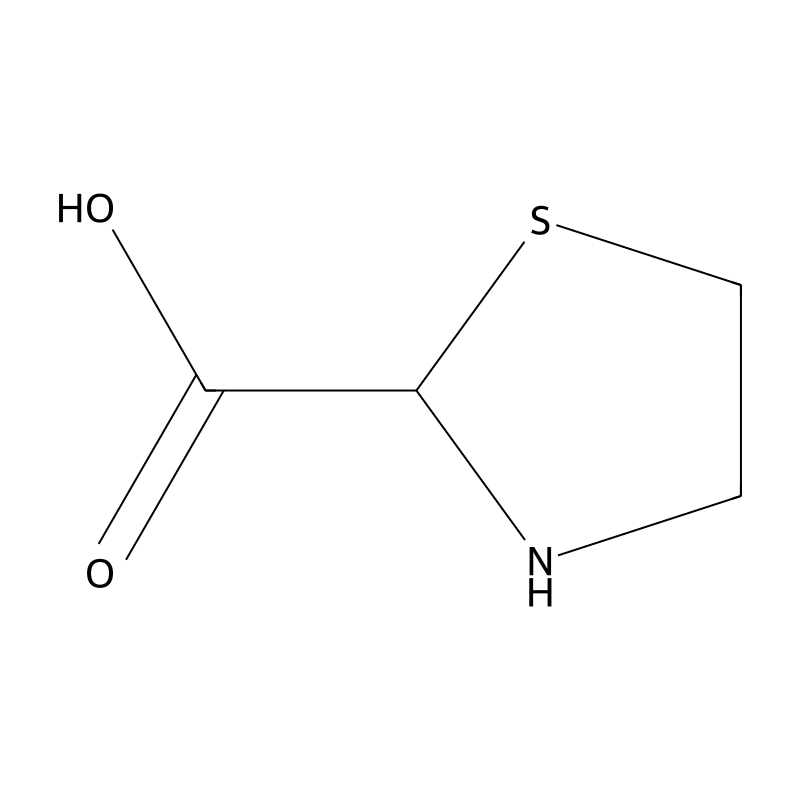

Thiazolidine-2-carboxylic acid, also known as beta-thiaproline, is a sulfur-containing organic compound characterized by its unique structure. It is a derivative of thiazolidine, specifically a thiazolidinemonocarboxylic acid, where a carboxy group is substituted at the second position of the thiazolidine ring. The molecular formula of thiazolidine-2-carboxylic acid is C₄H₇NO₂S, and its structure features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its distinct chemical properties and biological activities .

Thiazolidine-2-carboxylic acid exhibits notable biological activities, primarily due to its structural similarity to proline. It has been shown to influence protein synthesis and folding processes, making it significant in the study of amino acid metabolism. Its action as a proline analog allows it to participate in various physiological functions, including those related to cellular signaling and stress responses . Furthermore, studies indicate that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

The synthesis of thiazolidine-2-carboxylic acid can be achieved through several methods:

- Direct Synthesis from Cysteamine: Thiazolidine-2-carboxylic acid can be synthesized by reacting cysteamine with appropriate carboxylic acids under controlled conditions.

- Cycloaddition Reactions: As mentioned earlier, cycloaddition reactions involving thioisatin and other reagents can lead to the formation of thiazolidine-2-carboxylic acid derivatives .

- Modification of Proline Derivatives: Starting from proline or its derivatives, chemical modifications can introduce sulfur into the structure to yield thiazolidine-2-carboxylic acid.

Thiazolidine-2-carboxylic acid has several applications in different fields:

- Pharmaceuticals: Its role as a proline analog makes it valuable in drug design and development, particularly for conditions involving amino acid metabolism.

- Biochemistry: It serves as a tool for studying protein interactions and enzymatic processes due to its ability to mimic natural amino acids.

- Agriculture: Research suggests potential applications in enhancing plant growth and stress resistance through its biochemical properties.

Studies on the interactions of thiazolidine-2-carboxylic acid with various biomolecules have revealed its potential effects on enzyme activity and protein synthesis. For instance, it has been shown to modulate the activity of D-amino acid oxidase, which plays a crucial role in neurotransmitter metabolism . Additionally, research indicates that thiazolidine-2-carboxylic acid may influence the stability and function of proteins involved in cellular stress responses.

Several compounds share structural similarities with thiazolidine-2-carboxylic acid, particularly within the realm of sulfur-containing amino acids and analogs. Below is a comparison highlighting their uniqueness:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazolidine-2-carboxylic acid | Five-membered ring with sulfur and nitrogen | Proline analog influencing proteins | Reduces D-amino acid oxidase activity |

| Proline | Five-membered ring without sulfur | Natural amino acid | Essential for protein synthesis |

| Beta-alanine | Two-carbon chain amino acid | Involved in muscle metabolism | Lacks sulfur; simpler structure |

| Cysteamine | Contains an amine and thiol group | Antioxidant properties | Directly involved in thiol metabolism |

Thiazolidine-2-carboxylic acid stands out due to its unique combination of sulfur incorporation and its role as a proline analog. This combination allows it to participate in specific biochemical pathways that other similar compounds do not.

Thiazolidine chemistry has been a subject of scientific investigation for several decades, with significant research on 2-substituted thiazolidine-4-carboxylic acids dating back to publications from 1957. While the precise first synthesis or discovery of thiazolidine-2-carboxylic acid is not explicitly stated in the available literature, the compound gained prominence in biochemical research during the early 1980s. A seminal 1982 publication by Fitzpatrick and Massey in the Journal of Biological Chemistry confirmed that thiazolidine-2-carboxylic acid acts as an excellent substrate for D-amino acid oxidase, establishing its importance in enzymatic studies. This work expanded on earlier proposals by Hamilton et al. regarding the formation of this compound from cysteamine and glyoxylate and its potential role as a physiological substrate for hog kidney D-amino acid oxidase.

Structural analogs: Proline derivatives and thiaproline

Thiazolidine-2-carboxylic acid represents an interesting structural modification of the amino acid proline, where the beta methylene group of proline is substituted by a sulfur atom. This substitution creates what is known as beta-thiaproline, altering the biochemical properties while maintaining certain structural similarities to proline.

A significant structural analog is thiazolidine-4-carboxylic acid (also known as thioproline or timonacic), which differs in having the carboxylic acid group at position 4 instead of position 2. Thioproline is formed through the condensation of cysteine and formaldehyde and has been investigated for various biological activities including hepatoprotective, antioxidant, and anti-aging properties.

| Characteristic | Thiazolidine-2-carboxylic acid | Thiazolidine-4-carboxylic acid (Thioproline) |

|---|---|---|

| Position of carboxylic acid | 2 | 4 |

| Common name | Beta-thiaproline | Thioproline, Timonacic |

| Synthesis | Condensation of cysteamine and glyoxylate | Condensation of cysteine and formaldehyde |

| Biological activity | Substrate for D-amino acid oxidase, inhibits protein synthesis | Hepatoprotective, antioxidant, anti-aging properties |

| CAS number | 65126-70-7 | 444-27-9 |

Both compounds belong to the broader class of thiazolidines, which are 5-membered saturated heterocycles containing sulfur and nitrogen atoms in the 1 and 3 positions. The thiazolidine scaffold has proven valuable in medicinal chemistry, serving as an important structural element in various bioactive compounds including the antibiotic penicillin and drugs used in treating diabetes mellitus type 2.

Key synthetic pathways: Condensation reactions and enzymatic synthesis

The primary synthetic route to thiazolidine-2-carboxylic acid involves the condensation reaction between cysteamine and glyoxylate. This reaction proceeds with a second-order rate constant of 84 min^-1 M^-1 at 37°C, pH 7.5. The mechanism involves nucleophilic attack by the sulfur atom of cysteamine on the carbonyl carbon of glyoxylate, followed by cyclization through the amine group to form the thiazolidine ring structure.

This synthetic approach is representative of the general strategy for preparing thiazolidine derivatives, which typically involve condensation reactions between an aminothiol component and a carbonyl compound. In analogous fashion, thiazolidine-4-carboxylic acid is formed by the condensation of cysteine (an amino acid containing a thiol group) and formaldehyde.

Recent research has expanded the synthetic repertoire for thiazolidine compounds, exploring various derivatives with potential biological activities. For example, a series of 2-aryl thiazolidine-4-carboxylic acids has been synthesized through nucleophilic cyclic condensation of L-cysteine hydrochloride with various aromatic aldehydes. These compounds have been evaluated for their antioxidant properties, demonstrating the ongoing interest in developing novel thiazolidine derivatives with enhanced biological activities.

Thiazolidine-2-carboxylic acid, also known as beta-thiaproline, can be synthesized through condensation reactions involving aldehydes and cysteine derivatives under various reaction conditions [1] [5] [8]. The fundamental mechanism involves the nucleophilic attack of the amino group in cysteine or cysteamine on the carbonyl carbon of aldehydes, followed by intramolecular cyclization with the sulfur atom to form the five-membered thiazolidine ring [5] [8].

The condensation reaction between cysteamine and glyoxylate represents one of the most well-characterized synthetic routes to thiazolidine-2-carboxylic acid [9] [10]. This reaction proceeds with a second-order rate constant of 84 min⁻¹ M⁻¹ at 37°C and pH 7.5 [9]. The reaction demonstrates remarkable efficiency even at low concentrations, with millimolar or sub-millimolar concentrations of reactants sufficient to achieve reasonable reaction rates [36] [37].

Recent mechanistic studies have revealed that the condensation reaction between 1,2-aminothiols and aliphatic aldehydes occurs rapidly under physiological conditions without requiring catalysts [5] [8]. The reaction with propionaldehyde and L-cysteine in phosphate buffer saline at pH 7.4 reaches completion within 4 hours using equimolar amounts of reactants [5] [8]. The thiazolidine products formed under these conditions demonstrate high stability at both acidic and neutral pH values [5] [8].

Reaction Kinetics and Conditions

| Aldehyde Type | Reaction Time | pH Conditions | Conversion Rate | Reference |

|---|---|---|---|---|

| Propionaldehyde | 4 hours | 7.4 | >95% | [5] [8] |

| Aromatic aldehydes | 8-24 hours | 7.4 | 52-87% (5 equiv.) | [5] |

| Glyoxylate | Variable | 7.5 | Rate constant: 84 min⁻¹ M⁻¹ | [9] |

| Formaldehyde | Enhanced by buffer | 7.0 | Dramatically promoted | [53] |

The reaction mechanism has been elucidated through nuclear magnetic resonance studies, which demonstrate that thiazolidine formation occurs through a stepwise process [5] [8]. Initial nucleophilic attack by the amino group forms an intermediate that subsequently undergoes intramolecular cyclization. The reaction rate is significantly influenced by the electronic properties of the aldehyde component, with aliphatic aldehydes generally reacting faster than aromatic variants [5].

Buffer systems play a crucial role in promoting thiazolidine formation [53]. Phosphate buffers have been shown to stabilize primary carbocation intermediates formed during the reaction, facilitating completion of the cyclization process through enhanced nucleophilic attack by the amino nitrogen on the activated carbon center [53].

Structural Variations and Reactivity

The reactivity of different aldehyde substrates varies considerably based on their electronic and steric properties [5] [43]. Unsaturated aldehydes, such as 2,4-nonadienal and 2,6-nonadienal, exhibit higher reactivity than saturated analogues, with the unsaturated bonds accelerating the reaction rate through increased electrophilicity of the carbonyl carbon [43].

Temperature effects on the condensation reaction have been systematically studied, revealing that elevated temperatures accelerate the exchange process but may lead to concomitant hydrolysis of both the thiazolidine product and cysteine ester substrates [44]. At 35°C and pH 4, equilibration occurs more rapidly but with reduced overall yields due to competing hydrolysis reactions [44].

Enzymatic synthesis via D-amino acid oxidase

D-amino acid oxidase serves as a key enzymatic system for both the synthesis and metabolism of thiazolidine-2-carboxylic acid [9] [10] [11]. The enzyme catalyzes the formation of thiazolidine-2-carboxylic acid from cysteamine and glyoxylate substrates, representing a physiologically relevant synthetic pathway [9] [36] [37].

Kinetic analyses reveal that thiazolidine-2-carboxylic acid functions as an excellent substrate for hog kidney D-amino acid oxidase [9] [11]. Unlike other known substrates, beta-thiaproline demonstrates superior oxidation efficiency at neutral pH compared to alkaline conditions [11]. At neutral pH, thiazolidine-2-carboxylic acid serves as a better substrate than D-proline, with catalytic turnover numbers similar to those observed with standard amino acid substrates [9].

Enzymatic Kinetics and Substrate Properties

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Formation rate constant | 84 min⁻¹ M⁻¹ | 37°C, pH 7.5 | [9] |

| Optimal pH for oxidation | 7.5-8.5 | Hog kidney enzyme | [9] [11] |

| Substrate efficiency | >10× faster than other substrates | pH 7.4, low concentrations | [36] [37] |

| Isomerization rate | Rapid L→D conversion | 2-30°C | [9] |

The enzymatic reaction mechanism involves rapid reduction of D-amino acid oxidase by thiazolidine-2-carboxylic acid to form a reduced enzyme-imino acid complex, following the typical pattern observed with other D-amino acid oxidase substrates [9] [10]. Nuclear magnetic resonance analysis has identified the oxidation product as delta-2-thiazoline-2-carboxylic acid [9] [10].

A particularly significant finding is that racemic thiazolidine-2-carboxylic acid undergoes complete oxidation by the enzyme [9]. The apparent activity with the L-isomer can be quantitatively explained by rapid, prior isomerization to the D-isomer, with the isomerization rate matching the oxidation rate across a temperature range of 2-30°C [9].

Physiological Relevance and Metabolic Pathways

The cysteamine-glyoxylate substrate system reacts approximately one order of magnitude faster than any other known D-amino acid oxidase substrate when present at low concentrations and physiological pH [36] [37]. This exceptional reactivity suggests significant physiological relevance for the enzymatic formation of thiazolidine-2-carboxylic acid in biological systems [36].

Comparative studies with other amine metabolites demonstrate that cysteamine exhibits unique reactivity with glyoxylate in the presence of D-amino acid oxidase [36]. While other physiological amines such as histamine, serotonin, epinephrine, and spermidine do not support rapid oxygen consumption under standard assay conditions, cysteamine maintains high reactivity even at sub-millimolar concentrations [36].

The enzymatic pathway also involves proline catabolic enzymes, with proline utilization A demonstrating the ability to catalyze the oxidation of thiazolidine-2-carboxylic acid with catalytic efficiencies significantly higher than those observed with proline itself [13]. Stopped-flow experiments confirm that L-thiazolidine-2-carboxylic acid reduces enzyme-bound flavin adenine dinucleotide at rates faster than proline [13].

Derivatization strategies for enhanced bioactivity

Derivatization of thiazolidine-2-carboxylic acid has emerged as a critical strategy for enhancing biological activity and developing novel therapeutic applications [16] [19] [20]. The structural modifications focus on exploiting the compound's role as a proline analogue while introducing functional groups that enhance specific biological interactions [16].

Pre-column derivatization approaches have been developed using aromatic compounds to enhance detection and improve chiral recognition properties [17] [27]. The derivatization with aniline creates larger molecular structures that exhibit enhanced steric interactions with chiral stationary phases, facilitating improved enantiomeric separation [17] [27]. These derivatives demonstrate reaction completion after approximately 180 minutes at 30°C [17].

Bioactivity Enhancement Through Structural Modification

Thiazolidine-2-carboxylic acid derivatives have been systematically designed to target specific biological pathways [19] [21]. The incorporation of phenolic moieties into thiazolidine-4-carboxylic acid derivatives enhances antioxidant activity through improved free radical scavenging capabilities [21]. These modifications result in compounds with significant neuroprotective effects against oxidative stress and neuroinflammation [21].

Recent developments in hydrogen peroxide-responsive prodrug strategies utilize thiazolidinone-based promoieties for targeted drug delivery [20]. These systems exploit the stability of thiazolidinone derivatives under physiological conditions while enabling controlled release in oxidative environments [20]. The approach demonstrates effectiveness in masking carboxylic acid groups of pharmacologically active compounds, with near-complete activity restoration upon hydrogen peroxide treatment [20].

Pharmaceutical Applications and Structure-Activity Relationships

| Derivative Class | Target Activity | Key Modifications | Bioactivity Enhancement | Reference |

|---|---|---|---|---|

| Phenolic derivatives | Antioxidant | Phenolic moiety incorporation | Significant ROS scavenging | [21] |

| Thiazolidinone prodrugs | Targeted delivery | Hydrogen peroxide-responsive | Controlled release mechanism | [20] |

| N-acyl thiazolidines | Protein modification | N-terminal cysteine targeting | Enhanced stability | [51] |

| Aromatic derivatives | Enhanced detection | Aniline derivatization | Improved analytical properties | [17] |

The development of thiazolidine-2-carboxylic acid derivatives for pharmaceutical applications focuses on exploiting the compound's unique structural features [18]. As a building block in anti-inflammatory and anti-diabetic drug synthesis, thiazolidine-2-carboxylic acid provides a versatile scaffold for medicinal chemistry applications [18]. The compound's role in biochemical research extends to studies of amino acid metabolism and protein synthesis, contributing to understanding of metabolic pathways relevant to health and disease [18].

Derivatization strategies also encompass the development of biodegradable polymers using thiazolidine-2-carboxylic acid as a monomer component [18]. These applications in material science offer environmentally friendly alternatives to conventional plastics while maintaining the beneficial properties associated with the thiazolidine ring system [18].

Catalytic and Synthetic Applications

Recent synthetic methodologies have explored catalyst-free thiazolidine formation for bioconjugation applications [22]. These approaches enable the construction of peptide-protein-cell conjugates under physiological conditions without requiring toxic catalysts or complex chemical synthesis procedures [22]. The methodology provides a modular approach for creating large protein-cell conjugates while maintaining native protein structures [22].

The versatility of thiazolidine-2-carboxylic acid derivatization extends to agricultural applications, where derivatives serve as potential plant growth regulators [18]. These applications promote healthier crop yields and support sustainable farming practices through the biological activities associated with modified thiazolidine structures [18].

Chiral resolution techniques for enantiomer separation

Chiral resolution of thiazolidine-2-carboxylic acid represents a critical aspect of its synthetic and analytical chemistry, given the compound's existence as enantiomeric forms with potentially different biological activities [23] [27]. High-performance liquid chromatography methods have been developed specifically for the determination of enantiomeric purity within short analytical timeframes [23] [27].

The most effective chiral separation approach involves pre-column derivatization with aniline followed by chromatographic separation on chiral stationary phases [23] [27]. Complete enantiomeric separation has been achieved using a Chiralcel OD-H analytical column with n-hexane-isopropanol (85:15 volume/volume) as the mobile phase at a flow rate of 1.0 mL min⁻¹ [23] [27]. Detection is accomplished using ultraviolet absorption at 254 nm and optical rotation detection [23] [27].

Analytical Performance and Validation Parameters

The validated analytical method demonstrates excellent precision and accuracy for enantiomeric determination [23] [27]. Recovery studies yield values between 98.5 and 101.3% with relative standard deviations less than 1.16% [23] [27]. The limits of detection and quantification have been established for both enantiomers, with detection limits of 4.9 μg mL⁻¹ for the (+)-enantiomer and 5.1 μg mL⁻¹ for the (-)-enantiomer [23] [27].

| Analytical Parameter | (+)-Enantiomer | (-)-Enantiomer | Method Conditions | Reference |

|---|---|---|---|---|

| Limit of Detection | 4.9 μg mL⁻¹ | 5.1 μg mL⁻¹ | UV detection at 254 nm | [23] [27] |

| Limit of Quantification | 16.4 μg mL⁻¹ | 17.2 μg mL⁻¹ | Chiralcel OD-H column | [23] [27] |

| Recovery Range | 98.5-101.3% | 98.5-101.3% | Pre-column derivatization | [23] [27] |

| Precision (RSD) | <1.16% | <1.16% | n-hexane-isopropanol mobile phase | [23] [27] |

Chiral Stationary Phase Evaluation

Systematic evaluation of different chiral stationary phases has been conducted to optimize separation conditions [23]. Four different columns were tested: Chiralcel OD-H, Kromasil CHI-DMB, Whelk-O1, and DNB-PG [23]. The results indicate that aniline derivatives of thiazolidine-2-carboxylic acid can be separated on multiple chiral stationary phases, with Chiralcel OD-H providing the optimal balance between resolution and retention time [23].

The separation mechanism relies on the enhanced steric interactions between the derivatized analyte and the chiral stationary phase [17]. The derivatization process creates larger molecular structures that improve chiral recognition through increased steric effects and enhanced adsorption with the chiral stationary phase [17]. The reaction time for derivatization has been optimized to 180 minutes at 30°C to ensure complete conversion [17].

Resolution Mechanisms and Optimization

The chiral resolution of thiazolidine-2-carboxylic acid follows established principles of enantiomer separation through diastereomeric interactions [24] [25]. Since enantiomers possess identical physical properties such as solubility and melting point, resolution requires the formation of diastereomeric derivatives that exhibit different physical properties [24]. The reaction with enantiomerically pure chiral reagents produces mixtures of diastereomers that can be separated using conventional chromatographic techniques [24].

Mobile phase optimization studies have examined the effects of solvent composition and temperature on enantioselectivity [23] [27]. The n-hexane-isopropanol system provides optimal separation efficiency, with the 85:15 volume ratio yielding baseline resolution of both enantiomers [23] [27]. Temperature effects on the separation have been evaluated to ensure robust analytical conditions across typical laboratory temperature variations [23] [27].

Thiazolidine-2-carboxylic acid demonstrates remarkable substrate specificity for flavin adenine dinucleotide-dependent oxidoreductases, particularly D-amino acid oxidase and D-aspartate oxidase [1] [2]. The compound exhibits superior catalytic efficiency compared to natural amino acid substrates, with the D-amino acid oxidase displaying preferential activity at pH 8.5 rather than the typical pH 7.5 observed for other substrates [1] [3].

Formation and Recognition Mechanisms

The enzymatic recognition of thiazolidine-2-carboxylic acid occurs through a well-characterized condensation reaction between cysteamine and glyoxylate, proceeding with a second-order rate constant of 84 min⁻¹ M⁻¹ at 37°C and pH 7.5 [1] [4]. This formation rate exceeds that of most naturally occurring amino acid substrates, indicating the compound's potential physiological significance as a substrate for hog kidney D-amino acid oxidase [1].

D-amino acid oxidase catalyzes the rapid reduction of thiazolidine-2-carboxylic acid to form a reduced enzyme-imino acid complex, following the typical mechanism observed with other D-amino acid oxidase substrates [1] [4]. The oxidation product has been identified through nuclear magnetic resonance spectroscopy as delta-2-thiazoline-2-carboxylic acid [1] [4]. Significantly, racemic thiazolidine-2-carboxylic acid undergoes complete oxidation by the enzyme, with the apparent activity of the L-isomer explained by rapid prior isomerization to the D-isomer [1].

D-aspartate Oxidase Interactions

D-aspartate oxidase demonstrates exceptional affinity for thiazolidine-2-carboxylate derivatives formed from glyoxylate condensation with L-cysteine or L-cysteinylglycine [2] [5]. Evidence indicates that cis-thiazolidine-2,4-dicarboxylate and its glycine amide function as the actual substrates, with both compounds being converted during the enzymatic reaction to 4-substituted thiazoline-2-carboxylates [2] [5]. The superior activity of these derivatives at low concentrations suggests they represent likely physiological reactants for mammalian D-aspartate oxidase [2] [5].

| Enzyme | Substrate | pH Optimum | Turnover Efficiency | Product Formation |

|---|---|---|---|---|

| D-amino acid oxidase | Thiazolidine-2-carboxylic acid | 8.5 > 7.5 | Similar to D-proline | Δ²-thiazoline-2-carboxylate |

| D-amino acid oxidase | L-thiazolidine-2-carboxylic acid | 8.5 | Via rapid isomerization | Δ²-thiazoline-2-carboxylate |

| D-aspartate oxidase | cis-Thiazolidine-2,4-dicarboxylate | 7.4 | Superior at low concentrations | 4-substituted thiazoline-2-carboxylates |

Interaction with Protein Synthesis Systems: tRNA Activation and Peptide Chain Incorporation

Thiazolidine-2-carboxylic acid, functioning as a proline analog, demonstrates significant interactions with protein synthesis machinery through its recognition by aminoacyl-tRNA synthetases [6] [7]. The compound is activated and transferred to transfer RNA proline by both Escherichia coli and rat liver aminoacyl-tRNA synthetases, subsequently inhibiting proline incorporation into polypeptides across multiple protein synthesizing systems [6].

Transfer RNA Recognition and Activation

The aminoacyl-tRNA synthetase recognition of thiazolidine-2-carboxylic acid occurs through the same two-step mechanism employed for canonical amino acids [8] [9]. In the first step, the compound undergoes adenylation with adenosine triphosphate to form an aminoacyl-adenylate intermediate, followed by transfer to the 3'-hydroxyl group of transfer RNA proline [8] [9]. This process demonstrates the structural similarity between thiazolidine-2-carboxylic acid and proline, despite the sulfur substitution at the beta position [6].

Peptide Chain Incorporation Effects

Once incorporated into the growing peptide chain, thiazolidine-2-carboxylic acid impairs further peptide elongation [6]. In mammalian systems, the compound inhibits not only proline incorporation but also leucine incorporation, suggesting broader effects on translational machinery [6]. Experiments conducted with rabbit reticulocyte lysate demonstrate that thiazolidine-2-carboxylic acid inhibits ribosome run-off, indicating that the compound blocks translation progression once incorporated into the nascent peptide chain [6].

The inhibitory mechanism involves steric hindrance caused by the sulfur atom substitution, which alters the peptide backbone conformation and prevents normal peptide bond formation with subsequent amino acids [6]. Puromycin experiments confirm that thiazolidine-2-carboxylic acid incorporation into the growing polypeptide chain creates a translation termination point, effectively truncating protein synthesis [6].

Ribosomal Incorporation Studies

Recent advances in genetic code expansion have enabled the ribosomal incorporation of thiazolidine-containing amino acids through engineered aminoacyl-tRNA synthetase systems [10] [11]. These studies demonstrate that thiazolidine-2-carboxylic acid derivatives can be incorporated into specific positions within proteins through amber codon suppression technology, allowing for site-specific protein modification [11].

| System | Recognition Mechanism | Incorporation Efficiency | Translation Effect |

|---|---|---|---|

| Escherichia coli | Prolyl-tRNA synthetase activation | High | Inhibits proline incorporation |

| Rat liver | Prolyl-tRNA synthetase activation | High | Inhibits proline incorporation |

| Rabbit reticulocytes | Ribosomal incorporation | Moderate | Blocks ribosome run-off |

| Mammalian systems | Multiple synthetase recognition | Variable | Inhibits leucine incorporation |

Antioxidant Mechanisms: Radical Scavenging and Redox Modulation

Thiazolidine-2-carboxylic acid exhibits indirect antioxidant activity through multiple biochemical pathways, primarily involving its role as a substrate for enzymatic systems that modulate cellular redox balance [12] [13]. Unlike direct radical scavenging compounds, thiazolidine-2-carboxylic acid functions through enzymatic interactions that enhance cellular antioxidant capacity.

Enzymatic Antioxidant Enhancement

The compound demonstrates significant interaction with catalase, a key antioxidant enzyme, through binding that enhances enzyme activity in a dose-dependent manner [14]. Binding studies reveal considerable interaction strength with bovine liver catalase, with binding constants indicating substantial protein-compound affinity [14]. The enhanced catalase activity results from favorable structural changes induced by thiazolidine-2-carboxylic acid binding, leading to increased substrate availability and improved enzymatic efficiency [14].

Experimental evidence demonstrates that thiazolidine-2-carboxylic acid treatment mitigates oxidative stress-induced cellular damage [14]. Studies using A549 cells exposed to high concentrations of vitamin C show that thiazolidine-2-carboxylic acid treatment reduces the inhibition of cell proliferation, with molecular evidence indicating inhibition of apoptotic cell death through reduced poly adenosine diphosphate-ribose polymerase cleavage [14].

Cellular Redox Modulation

The compound influences intracellular redox state through interactions with multiple cellular systems [15]. Research on oligodendrocyte-type-2 astrocyte progenitor cells demonstrates that compounds with similar thiazolidine structures can modulate the balance between cellular self-renewal and differentiation through redox state alterations [15]. Exposure to thiazolidine derivatives causes cells to become more reduced, promoting self-renewal, while oxidative conditions promote differentiation [15].

Thiazolidinedione-Related Antioxidant Effects

Structurally related thiazolidinediones demonstrate significant antioxidant properties through peroxisome proliferator-activated receptor gamma-dependent mechanisms [12] [13]. These compounds reduce reactive oxygen species levels in pancreatic beta-cells and protect against glucose oxidase-induced oxidative stress [12]. The antioxidant mechanism involves increased expression of catalase and other antioxidant enzymes, providing cellular protection against oxidative damage [12].

| Antioxidant Mechanism | Target System | Effectiveness | Cellular Protection |

|---|---|---|---|

| Catalase enhancement | Bovine liver catalase | Dose-dependent increase | Reduces hydrogen peroxide |

| Redox modulation | Oligodendrocyte progenitors | Promotes reduced state | Enhances self-renewal |

| Enzyme induction | Pancreatic beta-cells | Increases antioxidant enzymes | Protects against oxidative stress |

| Radical scavenging | Cellular systems | Indirect through metabolism | Reduces oxidative damage |

Metabolic Consequences: Thioproline Formation and Formaldehyde Toxicity

Thiazolidine-2-carboxylic acid plays a crucial role in formaldehyde detoxification through its formation as a protective metabolite when cells are exposed to formaldehyde-generating conditions [16] [17]. The compound serves as both a biomarker of formaldehyde exposure and a protective agent against formaldehyde-induced cellular damage.

Thioproline Formation Mechanisms

Formaldehyde spontaneously reacts with cysteine to form thiazolidine-4-carboxylic acid, commonly known as thioproline [16] [17]. This reaction represents a major cellular defense mechanism against formaldehyde toxicity, as the formation of stable thiazolidine products sequesters reactive formaldehyde molecules before they can cause protein cross-linking and deoxyribonucleic acid damage [16] [17]. The reaction proceeds rapidly under physiological conditions without requiring enzymatic catalysis [16].

The formation of thioproline through cysteine-formaldehyde condensation has been quantified in Escherichia coli exposed to oxidizing agents, with dose-dependent thioproline formation observed in cells treated with hydroxyl radical mediators [18]. This finding establishes thioproline as a reliable biomarker for oxidative stress exposure and cellular formaldehyde production [18].

Enzymatic Metabolism and Toxicity Control

Proline catabolic enzymes, particularly proline utilization A, catalyze the flavin adenine dinucleotide-dependent oxidation of both thiazolidine-4-carboxylate and thiazolidine-2-carboxylate with catalytic efficiencies significantly higher than those observed with proline [19]. The enzymatic oxidation of thiazolidine-4-carboxylate leads to cysteine formation, while thiazolidine-2-carboxylate oxidation generates a stable delta-4-thiazoline-2-carboxylate species [19].

The cellular damage control mechanism involves the proline aminopeptidase PepP, which cleaves thioproline-containing peptides that form when thioproline is incorporated into proteins [17]. Deletion of the pepP gene increases cellular sensitivity to both supplied formaldehyde and thioproline, demonstrating the enzyme's role in managing formaldehyde-induced toxicity [17].

Clinical and Toxicological Implications

Thiazolidine-4-carboxylic acid has documented toxicological significance, particularly in pediatric populations where immature blood-brain barrier function allows penetration into cerebrospinal fluid [20]. The compound undergoes local metabolism to formaldehyde, which acts as a strongly irritant compound causing seizures and metabolic acidosis [20]. Clinical reports document 78 cases of thiazolidine carboxylic acid toxicity, with status epilepticus occurring particularly in young children [20].

The protective role of thioproline formation must be balanced against potential toxicity from accumulated thioproline-containing peptides [17]. The cellular management of this balance involves multiple enzymatic systems that control both thioproline formation and degradation, maintaining cellular homeostasis under formaldehyde stress conditions [17].

| Metabolic Pathway | Substrate | Product | Biological Function | Toxicity Consideration |

|---|---|---|---|---|

| Thioproline formation | Cysteine + Formaldehyde | Thiazolidine-4-carboxylic acid | Formaldehyde detoxification | Protective at normal levels |

| Proline oxidation | Thiazolidine-2-carboxylic acid | Δ²-thiazoline-2-carboxylate | Energy metabolism | Low toxicity |

| Peptide cleavage | Thioproline-containing peptides | Cleaved peptides | Damage control | Prevents toxic accumulation |

| Enzymatic degradation | Thiazolidine-4-carboxylate | Cysteine | Amino acid recycling | Restores cysteine availability |

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant